molecular formula C27H28N2OS B430413 3-(2-METHYLPHENYL)-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE

3-(2-METHYLPHENYL)-2-(PROP-2-EN-1-YLSULFANYL)-4,6-DIHYDRO-3H-SPIRO[BENZO[H]QUINAZOLINE-5,1'-CYCLOHEXAN]-4-ONE

Cat. No.: B430413
M. Wt: 428.6g/mol
InChI Key: UIFLNHOJCKXOKB-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-(allylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one is a complex organic compound that belongs to the class of spiro compounds. These compounds are characterized by a unique structure where two rings are connected through a single atom, creating a “spiro” linkage. This particular compound features a quinazoline core, which is a bicyclic structure composed of fused benzene and pyrimidine rings. The presence of an allylthio group and a methylphenyl group further adds to its chemical diversity and potential reactivity.

Preparation Methods

The synthesis of 2-(allylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one typically involves multi-step organic reactions. One common synthetic route includes the following steps:

    Formation of the Quinazoline Core: This can be achieved through the cyclization of appropriate precursors such as anthranilic acid derivatives with formamide or other suitable reagents.

    Introduction of the Allylthio Group: This step involves the nucleophilic substitution of a halogenated quinazoline intermediate with allylthiol.

    Spirocyclization: The final step involves the formation of the spiro linkage, which can be achieved through intramolecular cyclization reactions under specific conditions, such as the use of strong bases or catalysts.

Chemical Reactions Analysis

2-(allylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one can undergo various chemical reactions, including:

    Oxidation: The allylthio group can be oxidized to form sulfoxides or sulfones using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: The quinazoline core can be reduced under hydrogenation conditions to form dihydroquinazoline derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the allylthio group, using reagents such as alkyl halides or acyl chlorides.

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the allylthio group would yield sulfoxides or sulfones, while reduction of the quinazoline core would yield dihydroquinazoline derivatives.

Scientific Research Applications

    Chemistry: The compound can be used as a building block for the synthesis of more complex molecules, particularly those with spiro and quinazoline structures.

    Biology: The unique structure of the compound may allow it to interact with biological macromolecules, making it a potential candidate for drug discovery and development.

    Medicine: The compound’s potential biological activity could be explored for therapeutic applications, such as anticancer or antimicrobial agents.

    Industry: The compound’s chemical properties may make it useful in the development of new materials or as a catalyst in various industrial processes.

Mechanism of Action

The mechanism by which 2-(allylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one exerts its effects is not well-understood. it is likely that the compound interacts with specific molecular targets, such as enzymes or receptors, through its quinazoline core and allylthio group. These interactions could modulate various biochemical pathways, leading to the observed biological effects.

Comparison with Similar Compounds

Similar compounds to 2-(allylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one include other spiro compounds and quinazoline derivatives. Some examples are:

    Spiro[cyclohexane-1,3’-indoline]: This compound features a spiro linkage between a cyclohexane and an indoline ring.

    2-(methylthio)-3-phenylquinazoline: This compound has a similar quinazoline core with a methylthio group instead of an allylthio group.

    Spiro[indoline-3,4’-piperidine]: This compound features a spiro linkage between an indoline and a piperidine ring.

The uniqueness of 2-(allylthio)-3-(2-methylphenyl)-3H-spiro[benzo[h]quinazoline-5,1’-cyclohexan]-4(6H)-one lies in its specific combination of functional groups and the spiro linkage, which may confer distinct chemical and biological properties compared to other similar compounds.

Properties

Molecular Formula

C27H28N2OS

Molecular Weight

428.6g/mol

IUPAC Name

3-(2-methylphenyl)-2-prop-2-enylsulfanylspiro[6H-benzo[h]quinazoline-5,1'-cyclohexane]-4-one

InChI

InChI=1S/C27H28N2OS/c1-3-17-31-26-28-24-21-13-7-6-12-20(21)18-27(15-9-4-10-16-27)23(24)25(30)29(26)22-14-8-5-11-19(22)2/h3,5-8,11-14H,1,4,9-10,15-18H2,2H3

InChI Key

UIFLNHOJCKXOKB-UHFFFAOYSA-N

SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC=C

Canonical SMILES

CC1=CC=CC=C1N2C(=O)C3=C(C4=CC=CC=C4CC35CCCCC5)N=C2SCC=C

Origin of Product

United States

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